![molecular formula C6H10N4S B1469196 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amine CAS No. 1339254-02-2](/img/structure/B1469196.png)
1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amine
Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .
Synthesis Analysis
A novel approach to the synthesis of 1,3,4-thiadiazol-2-amine derivatives involves a one-pot reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2. The reaction proceeds in three steps: salt formation, dehydration of the formed salt to an intermediate, and cyclodehydration of the intermediate to thiadiazole .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazol-2-yl compounds is responsible for various pharmacological activities. The presence of the =N-C-S- moiety and strong aromaticity of the ring provides low toxicity and great in vivo stability .Chemical Reactions Analysis
The reaction between carboxylic acid and thiosemicarbazide in the presence of polyphosphate ester (PPE) can be assumed to proceed in three steps: salt formation, dehydration of the formed salt to intermediate i-1, and cyclodehydration of i-1 to thiadiazole .Scientific Research Applications
Antitumor Activity
1,3,4-Thiadiazole derivatives have been shown to exhibit significant antitumor properties . Research indicates that these compounds can interfere with the proliferation of cancer cells, making them potential candidates for cancer therapy . The specific mechanisms through which they exert their antitumor effects are still under investigation, but they may involve the disruption of cell signaling pathways critical for tumor growth and survival.
Antibacterial and Antifungal Properties
These derivatives also display antibacterial and antifungal activities . They have been tested against various bacterial strains such as E. coli and B. mycoides, as well as the fungus C. albicans, showing promising results in inhibiting their growth . This suggests potential for these compounds to be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi.
Antiparasitic Effects
The antiparasitic effects of 1,3,4-thiadiazole derivatives make them valuable in the study of treatments for parasitic infections. They have been found to be effective against certain parasites, which could lead to new therapies for diseases that are currently difficult to treat .
Enzyme Inhibition
These compounds have been reported to inhibit enzymes like carbonic anhydrase and alpha-glycosidase . Carbonic anhydrase inhibitors are used in the treatment of glaucoma, while alpha-glycosidase inhibitors are important for managing type 2 diabetes mellitus. The ability to inhibit these enzymes positions 1,3,4-thiadiazole derivatives as potential therapeutic agents for these conditions.
Antiviral Applications
Recent studies have highlighted the antiviral potential of 1,3,4-thiadiazole derivatives. They have been involved in the development of novel therapeutic agents targeting various viral infections, which is particularly relevant in the context of emerging and re-emerging viral diseases .
Anti-inflammatory and Antioxidant Uses
The anti-inflammatory properties of these derivatives make them candidates for the treatment of chronic inflammatory diseases. Additionally, their antioxidant capabilities suggest they could protect cells from oxidative stress, which is implicated in a number of degenerative diseases .
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole scaffold have been reported to inhibit the signal transducer and activator of transcription 3 (stat3) pathway . STAT3 is a critical mediator of the cellular response to cytokines and growth factors and plays a significant role in many cellular processes such as cell growth and apoptosis .
Mode of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have shown to interact with the active site of the stat3 enzyme, inhibiting its activity . This interaction results in the disruption of the STAT3 pathway, leading to changes in cellular processes such as cell growth and apoptosis .
Biochemical Pathways
Similar compounds have been reported to affect the stat3 pathway . The inhibition of the STAT3 pathway can lead to downstream effects such as the suppression of cell growth and induction of apoptosis .
Result of Action
Similar compounds have shown dose-dependent anticancer activities against certain cell lines . This suggests that 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amine might also exhibit similar effects.
properties
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c7-5-1-2-10(3-5)6-9-8-4-11-6/h4-5H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPELFUUUHHCWEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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